molecular formula C19H18N2O3S B4033840 2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate

2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate

Cat. No.: B4033840
M. Wt: 354.4 g/mol
InChI Key: YMOOXJZPONSHTQ-UHFFFAOYSA-N
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Description

2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a benzothiazole moiety, a phenyl group, and an acetate ester.

Future Directions

Benzothiazole and its derivatives are a promising area of research in the field of medicinal chemistry. Future research could focus on the development of more potent biologically active benzothiazole-based drugs . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminobenzenethiol with acyl chlorides under acidic conditions . The resulting benzothiazole derivative is then subjected to further functionalization to introduce the dimethyl groups at positions 5 and 6.

The next step involves the formation of the amide bond between the benzothiazole derivative and the phenylacetyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Finally, the acetate ester is introduced through esterification with acetic anhydride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ catalysts to enhance reaction rates and selectivity .

Properties

IUPAC Name

[2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11-9-15-16(10-12(11)2)25-19(20-15)21-18(23)17(24-13(3)22)14-7-5-4-6-8-14/h4-10,17H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOOXJZPONSHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C(C3=CC=CC=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate
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2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate
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2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate
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2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate
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2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate
Reactant of Route 6
2-[(5,6-dimethyl-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate

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